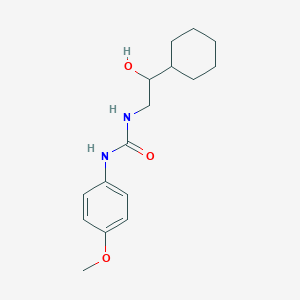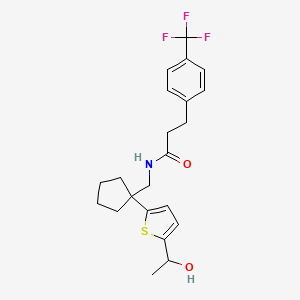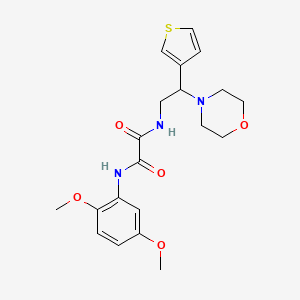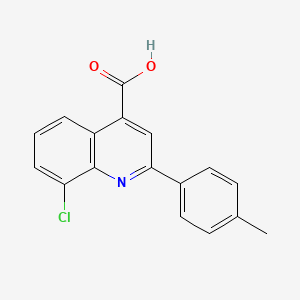
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a cyclohexyl group, a hydroxyethyl group, and a methoxyphenyl group, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 2-cyclohexyl-2-hydroxyethylamine with 4-methoxyphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyethyl)-3-phenylurea: Lacks the cyclohexyl and methoxy groups.
1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea: Lacks the methoxy group.
1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)urea: Lacks the cyclohexyl group.
Uniqueness
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea is unique due to the presence of both the cyclohexyl and methoxyphenyl groups, which may impart distinct chemical and physical properties compared to similar compounds.
Propiedades
IUPAC Name |
1-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-21-14-9-7-13(8-10-14)18-16(20)17-11-15(19)12-5-3-2-4-6-12/h7-10,12,15,19H,2-6,11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCSIXDUQYEOOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2832069.png)
![6-ethoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2832071.png)
![2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2832073.png)
![4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde](/img/structure/B2832074.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid](/img/structure/B2832075.png)
![4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile](/img/structure/B2832076.png)

![N-{4-[(2-oxothiolan-3-yl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B2832082.png)

![N-(3-acetamidophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2832084.png)
![1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2832086.png)

![3-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole](/img/structure/B2832089.png)

